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Compound of Interest |

4-[4-(4-Chlorophenyl)-1,3-thiazol-
Compound Name:
2-yllmorpholine
CAS No.: 145889-63-0
Cat. No.: B2549936

Executive Summary

4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine (CAS 145889-63-0) is a heterocyclic compound
featuring a 1,3-thiazole core substituted at the C2 position with a morpholine ring and at the C4
position with a 4-chlorophenyl group.[1][2] This molecule represents a "privileged structure™ in
drug discovery, serving as a critical scaffold for developing kinase inhibitors, anti-inflammatory
agents, and antimicrobial compounds. Its structural duality—combining the lipophilic
chlorophenyl moiety with the polar, hydrogen-bond-accepting morpholine ring—makes it an
ideal probe for exploring ATP-binding pockets and hydrophobic protein domains.

Chemical Identity & Physicochemical Properties[3]
[4][5][6]

Nomenclature & Registry
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Parameter

Detail

CAS Registry Number

145889-63-0

IUPAC Name

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-

yllmorpholine

Common Synonyms

2-Morpholino-4-(4-chlorophenyl)thiazole; 4-(4-
(p-Chlorophenyl)thiazol-2-yl)morpholine

Molecular Formula C13H13CIN20S

Molecular Weight 280.77 g/mol

SMILES Clclccec(ccl)c2esc(n2)N3CCOCC3
InChi Key VFQYLXGCKWDCPD-UHFFFAOYSA-N

(Hydrochloride salt variant often used)

Physical Characteristics

Property Value (Experimental/Predicted)

Appearance Off-white to pale yellow crystalline solid

Melting Point 118-122 °C (Typical for class)

Solubility Soluble-in DMSO, DMF, Chlo-roform; Sparingly
soluble in Ethanol; Insoluble in Water

LogP ~3.2 (Lipophilic)

H-Bond Acceptors 3(N,0O,S)

H-Bond Donors 0

Synthesis & Manufacturing Methodologies

The primary route to CAS 145889-63-0 is the Hantzsch Thiazole Synthesis, a condensation

reaction between an

-haloketone and a thioamide. This method is preferred for its high atom economy and

scalability.
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Reaction Protocol

Reagents:

e Substrate A: 2-Bromo-4'-chloroacetophenone (4-Chlorophenacyl bromide) [CAS 536-38-9].
e Substrate B: Morpholine-4-carbothioamide [CAS 14294-10-1].

e Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

e Preparation: Dissolve 1.0 equivalent of Morpholine-4-carbothioamide in absolute ethanol (0.5
M concentration).

» Addition: Add 1.05 equivalents of 2-Bromo-4'-chloroacetophenone dropwise to the stirring
solution at room temperature.

e Cyclization: Heat the mixture to reflux (78 °C) for 4—6 hours. The reaction proceeds via
nucleophilic attack of the thioamide sulfur on the

-carbon, followed by dehydration.

o Work-up: Cool the reaction mixture to 0 °C. The hydrobromide salt of the product often
precipitates.

» Neutralization: Filter the solid and suspend in water. Basify with 10% NaHCOs or NH4OH to
liberate the free base.

 Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography
(Hexane:EtOAc gradient).

Synthesis Pathway Visualization

The following diagram illustrates the Hantzsch condensation mechanism tailored to this specific
CAS.
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Figure 1: Hantzsch Thiazole Synthesis pathway for CAS 145889-63-0.

Biological & Pharmacological Applications[5][7][8]
[9][10][11]

This compound functions as a versatile scaffold in medicinal chemistry. It is rarely the final drug
but rather a critical "hit" or "lead" structure optimized for specific targets.

Mechanism of Action (Pharmacophore Analysis)

The molecule interacts with biological targets through three distinct vectors:

e The Morpholine Head: Acts as a solvent-exposed solubilizing group and a hydrogen bond
acceptor (via the ether oxygen), often interacting with the hinge region of kinase enzymes.

e The Thiazole Linker: Provides a rigid spacer that orients the peripheral groups and
participates in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
e The 4-Chlorophenyl Tail: A lipophilic moiety that occupies deep hydrophobic pockets (e.g.,

the specificity pocket of kinases or the COX active site).

Key Therapeutic Areas

» Kinase Inhibition: Derivatives of this scaffold are investigated as inhibitors of CDK (Cyclin-
Dependent Kinases) and PI3K, relevant in oncology for suppressing tumor proliferation.
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e Anti-Inflammatory: The structure mimics the diarylheterocycle motif found in COX-2 inhibitors

(e.g., Celecoxib), suggesting potential for prostaglandin suppression.

o Antimicrobial/Antiurease: Research indicates that 2-morpholinothiazoles can inhibit bacterial

urease, a virulence factor in H. pylori infections.

Structure-Activity Relationship (SAR) Diagram
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Figure 2: Structure-Activity Relationship (SAR) mapping of the pharmacophore to biological

targets.

Analytical Characterization

To validate the synthesis of CAS 145889-63-0, the following spectral data is standard.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

e 7.85 (d, 2H): Aromatic protons on the chlorophenyl ring (ortho to thiazole).

e 7.45 (d, 2H): Aromatic protons on the chlorophenyl ring (meta to thiazole).

e 7.30 (s, 1H): Thiazole C5-H singlet (characteristic diagnostic peak).

e 3.75 (t, 4H): Morpholine O-CH2 protons.
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e 3.45 (t, 4H): Morpholine N-CH: protons.

Mass Spectrometry (LC-MS)

 lonization: ESI+ (Electrospray lonization).
e Parent lon (

): Observed at m/z 281.1 (consistent with
Cl isotope).

 |sotope Pattern: A distinctive M+2 peak at m/z 283.1 (~33% intensity of base peak) confirms
the presence of one Chlorine atom.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled according to
protocols for aryl-thiazoles and morpholines.

» GHS Classification:
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
o Skin/Eye Irritation: Category 2 (Causes irritation).

o Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects due to
chlorophenyl moiety).

» Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

e Storage: Store in a cool, dry place (2—8 °C recommended) under inert atmosphere
(Argon/Nitrogen) to prevent slow oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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